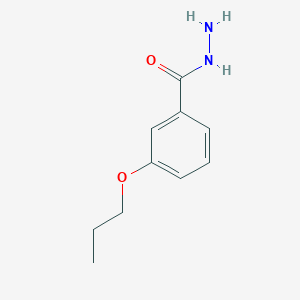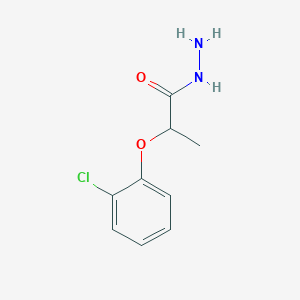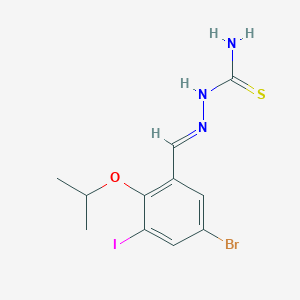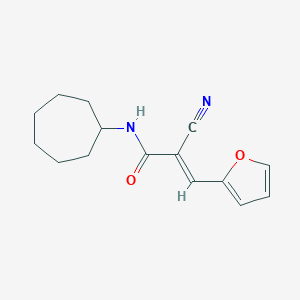
3-Propoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propoxybenzohydrazide is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzohydrazide, where the benzene ring is substituted with a propoxy group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Propoxybenzohydrazide can be synthesized through the reaction of 3-propoxybenzoic acid with hydrazine hydrate. The reaction typically involves the following steps:
Esterification: 3-Propoxybenzoic acid is first converted to its methyl ester using methanol and a catalytic amount of sulfuric acid.
Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate to yield this compound.
The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Propoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
3-Propoxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3-Propoxybenzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxybenzohydrazide
- 3-Ethoxybenzohydrazide
- 4-Propoxybenzohydrazide
Uniqueness
3-Propoxybenzohydrazide is unique due to the presence of the propoxy group at the third position of the benzene ring. This substitution can influence its reactivity and interaction with biological targets, making it distinct from other benzohydrazide derivatives .
Properties
IUPAC Name |
3-propoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h3-5,7H,2,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLBQRWIRWVAKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE](/img/structure/B449424.png)
![2-[2-(1-{3-Nitrophenyl}ethylidene)hydrazino]-2-oxoacetamide](/img/structure/B449426.png)
![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B449427.png)
![N'-[1-(4-methoxyphenyl)propylidene]cyclohexanecarbohydrazide](/img/structure/B449429.png)
![METHYL 4-({(E)-2-[4-(DIMETHYLAMINO)BENZOYL]HYDRAZONO}METHYL)BENZOATE](/img/structure/B449431.png)
![2-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B449435.png)
![2-({[(2-iodobenzoyl)amino]carbothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449437.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B449438.png)
![4-chloro-N-{3-[N-(3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449439.png)

![2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide](/img/structure/B449441.png)


![10-(3-nitrophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B449447.png)
